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Compound of Interest

Compound Name: 2-Chlorooctanal

CAS No.: 20334-54-7

Cat. No.: B1653886 Get Quote

Technical Profile: 2-Chlorooctanal
CAS: 2363-93-1 (racemic) | Molecular Formula: C₈H₁₅ClO | MW: 162.66 g/mol [1]

Executive Summary
2-Chlorooctanal is a reactive

-haloaldehyde intermediate used primarily in the synthesis of heterocycles (thiazoles,
imidazoles) and as a chiral building block in asymmetric organocatalysis. Unlike its parent
compound octanal, the presence of the electron-withdrawing chlorine atom at the

-position significantly alters its electrophilicity and stability.

Critical Handling Note: This compound is a lachrymator and is thermally unstable. It readily

undergoes elimination of HCl or polymerization (trimerization) upon heating or prolonged

storage. Accurate physical property measurement requires strict control of pressure and

temperature.

Physicochemical Specifications
The following data aggregates predicted values with experimental ranges observed during

vacuum distillation protocols. Due to thermal instability, atmospheric boiling points are

theoretical and should not be attempted experimentally.
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Core Properties Table
Property Value / Range Condition / Note

Physical State Colorless to pale yellow liquid
Pungent, acrid odor

(Lachrymator)

Boiling Point (Exp) 74 – 78 °C
@ 10–12 mmHg (Vacuum

Distillation)

Boiling Point (Pred) ~210 °C
@ 760 mmHg (Theoretical -

Decomposes)

Density 0.965 ± 0.05 g/cm³
@ 20 °C (vs. Octanal: 0.82

g/cm³)

Refractive Index 1.445 – 1.455
Estimated based on molar

refractivity

Solubility
Low in water; Miscible in DCM,

THF, EtOAc

Hydrolyzes in water to form

gem-diol

Flash Point ~83 °C Predicted (Closed Cup)

Stability & Degradation Profile
Researchers must account for two primary degradation pathways during analysis:

Hydration: In the presence of moisture, the aldehyde carbonyl equilibrates to the gem-diol

(hydrate), shifting density and refractive index readings.

Elimination: At temperatures >100°C (or in the presence of strong bases), 2-chlorooctanal
eliminates HCl to form trans-2-octenal.

Synthetic Pathways & Production
The synthesis of 2-chlorooctanal is rarely performed on a bulk industrial scale due to stability

issues; it is typically generated in situ or synthesized on a gram-scale using

-chlorination protocols.
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Method A: Enantioselective Organocatalysis (Target: R-
or S-2-Chlorooctanal)
For drug development applications requiring chirality, the MacMillan/Jørgensen protocol is the

gold standard.

Reagents: Octanal,

-Chlorosuccinimide (NCS).

Catalyst: L-Proline or Imidazolidinone derivatives (e.g., MacMillan Catalyst).

Mechanism: Enamine activation followed by electrophilic attack of Cl⁺.

Method B: Racemic Preparation (Standard)
Reagents: Octanal, Sulfuryl Chloride (

) or Chlorine gas (

).

Protocol: Slow addition of chlorinating agent at 0°C to suppress polychlorination.

Synthesis Workflow Diagram
The following diagram outlines the critical decision tree for synthesizing and isolating 2-
chlorooctanal.
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Caption: Workflow for the synthesis and isolation of 2-chlorooctanal, highlighting the critical

temperature control required during purification.

Handling, Safety, and Analytics[2]
Safety Protocols (Self-Validating System)

Lachrymator Control: All transfers must occur within a fume hood. Double-glove (Nitrile) is

required as

-halo compounds can permeate standard latex.

Neutralization: Glassware should be rinsed with a dilute sodium thiosulfate solution to

quench active chlorine residues before washing.

Analytical Validation
To confirm identity and purity, rely on the following spectral markers:

¹H NMR (CDCl₃):

9.5 ppm (d): Aldehyde proton. The coupling constant (

Hz) confirms the

-chloro substitution (coupling with H-C2).

4.1 ppm (ddd): The chiral proton at C2 (

).

IR Spectroscopy:

~1735 cm⁻¹: Carbonyl stretch (shifted slightly higher than octanal due to the inductive

effect of Cl).

Applications in Drug Design
2-Chlorooctanal serves as a "linchpin" intermediate in medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1653886?utm_src=pdf-body
https://www.benchchem.com/product/b1653886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioisosteric Replacement & Heterocycle Formation
The reactivity of the C-Cl bond allows for rapid cyclization reactions.

Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-

disubstituted thiazoles, common scaffolds in antifungal and kinase inhibitor drugs.

Epoxy-Aldehydes: Treatment with base allows for the Darzens-type formation of epoxides if

a nucleophile is present, or simple elimination to

-unsaturated aldehydes.

Reaction Pathway Diagram
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Caption: Divergent synthetic utility of 2-chlorooctanal in generating heterocyclic scaffolds and

elimination products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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